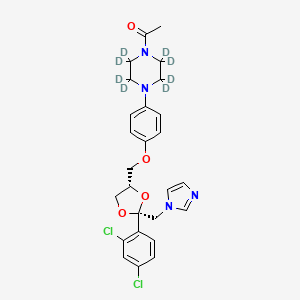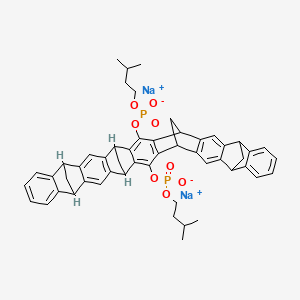
SARS-CoV-2-IN-23 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-23 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a class of molecules designed to inhibit the replication and spread of the virus by targeting specific viral proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-23 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic synthesis techniques to build the basic skeleton of the molecule.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity to the target viral proteins.
Purification and Crystallization: The final product is purified using techniques such as chromatography and crystallized to obtain the disodium salt form.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-23 (disodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated systems for purification and quality control.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-23 (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of SARS-CoV-2-IN-23 (disodium) with modified functional groups, which can be further studied for their biological activity.
科学的研究の応用
SARS-CoV-2-IN-23 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.
Biology: Investigated for its potential to inhibit viral replication in cell culture studies.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the SARS-CoV-2 virus.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
作用機序
The mechanism of action of SARS-CoV-2-IN-23 (disodium) involves its binding to specific viral proteins, such as the main protease (Mpro) of SARS-CoV-2. By inhibiting the activity of these proteins, the compound prevents the virus from replicating and spreading within the host. The molecular targets and pathways involved include:
Main Protease (Mpro): Inhibition of this enzyme disrupts the viral replication process.
RNA-Dependent RNA Polymerase (RdRp): Potential inhibition of this enzyme further impedes viral replication.
類似化合物との比較
SARS-CoV-2-IN-23 (disodium) can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: Another protease inhibitor used in combination with ritonavir for treating COVID-19.
Favipiravir: An antiviral agent that inhibits viral RNA polymerase.
Uniqueness
SARS-CoV-2-IN-23 (disodium) is unique due to its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2, making it a promising candidate for further development as a therapeutic agent.
特性
分子式 |
C52H50Na2O8P2 |
|---|---|
分子量 |
910.9 g/mol |
IUPAC名 |
disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate |
InChI |
InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2 |
InChIキー |
YJUHPSCRVNAJRL-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


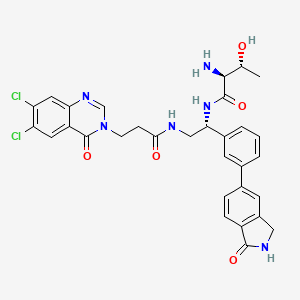
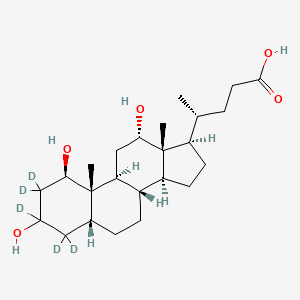
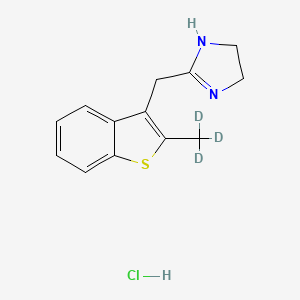
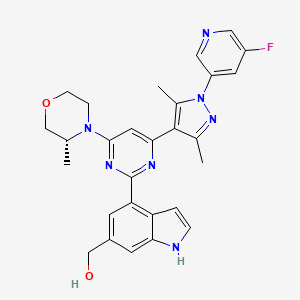

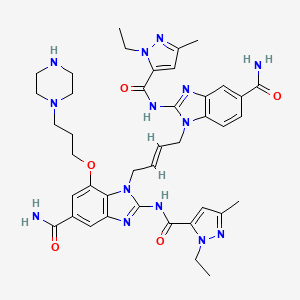
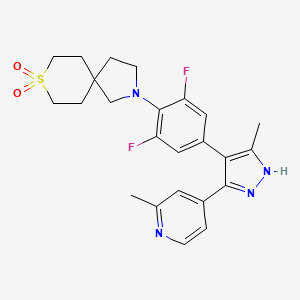
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
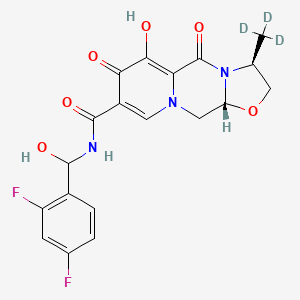
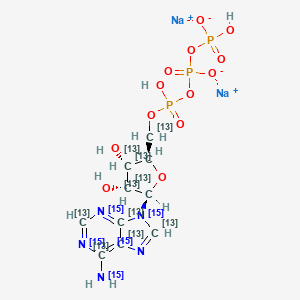
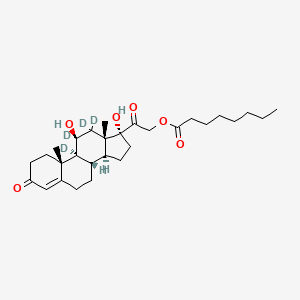
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
